Einecs 285-126-6
Description
EINECS 285-126-6 corresponds to a chemical compound classified under the European Inventory of Existing Commercial Chemical Substances. For instance, compounds like isoquinoline-5-carboxylic acid (CAS 27810-64-6) share structural and functional similarities with fluorinated or nitrogen-containing aromatic systems, which may align with this compound . Such compounds are often utilized in pharmaceuticals, agrochemicals, or materials science due to their stability and reactivity.
Key properties typically include:
- Molecular weight: ~173–250 g/mol (based on analogs like isoquinoline derivatives)
- Solubility: Variable in polar solvents (e.g., DMSO, water under acidic conditions)
- Synthesis: Often involves cyclization reactions or halogenation steps, with yields ranging from 60% to 85% under optimized conditions .
Properties
CAS No. |
85030-02-0 |
|---|---|
Molecular Formula |
C18H40N2O10 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;hexanedioic acid |
InChI |
InChI=1S/2C6H15NO3.C6H10O4/c2*8-4-1-7(2-5-9)3-6-10;7-5(8)3-1-2-4-6(9)10/h2*8-10H,1-6H2;1-4H2,(H,7,8)(H,9,10) |
InChI Key |
SWKCTIFLXPMDFL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
The preparation of Einecs 285-126-6 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations.
Industrial Production: Large-scale production of this compound involves the use of industrial reactors and purification systems to obtain the compound in high purity.
Chemical Reactions Analysis
Einecs 285-126-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Einecs 285-126-6 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Mechanism of Action
The mechanism of action of Einecs 285-126-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a series of biochemical reactions. These interactions can result in various physiological and biochemical changes in the target organism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs (e.g., heterocyclic aromatics) and functional analogs (e.g., fluorinated surfactants) to contextualize EINECS 285-126-6.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Similarities: Compounds like isoquinoline-5-carboxylic acid share a nitrogen-containing aromatic core, which enhances stability and enables hydrogen bonding. This contrasts with perfluorinated compounds (e.g., PFOA), which rely on carbon-fluorine bonds for chemical inertness . Reactivity Differences: Isoquinoline derivatives undergo electrophilic substitution at the 8-position, while perfluorinated compounds resist most nucleophilic attacks due to strong C-F bonds .
Functional Performance: Pharmaceutical Utility: Isoquinoline-5-carboxylic acid derivatives exhibit bioactivity in enzyme inhibition (e.g., PARP inhibitors), whereas perfluorinated compounds are non-reactive but persist environmentally . Environmental Impact: PFOA’s persistence (half-life > 90 years in water) contrasts sharply with biodegradable isoquinoline derivatives, highlighting regulatory concerns for fluorinated analogs .
Synthetic Methods: Isoquinoline-5-carboxylic acid is synthesized via hydrolysis of nitriles under acidic conditions (84% yield), whereas PFOA production involves energy-intensive fluorination processes .
Notes on Limitations and Assumptions
- The specific data for this compound are extrapolated from structurally related compounds due to insufficient direct evidence in the provided materials.
- Experimental reproducibility requires strict adherence to documented protocols (e.g., reagent purity, reaction temperature control) as emphasized in ACS and IUPAC guidelines .
Q & A
Q. How do emerging methodologies enhance the study of this compound’s nanoscale interactions?
- Methodological Answer : Deploy atomic force microscopy (AFM) for surface interaction mapping or synchrotron-based XAS for electronic structure analysis. Pair with machine learning algorithms to predict nanoparticle adsorption behavior, validated by experimental isotherm models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
